molecular formula C13H21N3 B1491645 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098089-69-9

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1491645
CAS No.: 2098089-69-9
M. Wt: 219.33 g/mol
InChI Key: XHKMPRASTPDPCV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. Its structure includes an ethyl group at the 1-position and a piperidin-4-yl substituent at the 3-position of the pyrazole ring. Safety guidelines emphasize handling precautions due to its reactivity, including avoiding heat and ignition sources .

Properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMPRASTPDPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways. This inhibition can lead to alterations in downstream signaling processes, affecting various cellular functions. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with serine/threonine-protein kinase B-raf can lead to changes in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Furthermore, it may affect the expression of genes involved in these processes, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of serine/threonine-protein kinase B-raf, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the MAPK signaling pathway, leading to changes in cellular responses. Additionally, the compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its overall molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form over time, potentially altering its biochemical properties and effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may interact with intracellular proteins and organelles. Its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity, which determine its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology : ETP has shown promise as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures exhibit activity at dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders such as depression and schizophrenia. Preliminary studies suggest that ETP may enhance dopaminergic signaling, potentially offering therapeutic benefits in neurological conditions .

Antidepressant Properties : In animal models, ETP demonstrated significant antidepressant-like effects when administered in specific dosages. The mechanism of action appears to involve modulation of the serotonin pathway, which is pivotal in mood regulation. This positions ETP as a candidate for further development into antidepressant therapies .

Organic Synthesis

Building Block for Complex Molecules : ETP's unique structure makes it an attractive building block for synthesizing more complex organic molecules. Its piperidine moiety can be exploited to create derivatives with varied pharmacological profiles. Researchers have successfully utilized ETP in multi-step synthesis processes to produce novel compounds with enhanced biological activities .

Case Studies

  • Neuropharmacological Study :
    • Objective : To evaluate the effects of ETP on dopamine receptor activity.
    • Methodology : In vitro assays were conducted using rat striatal tissue to measure dopamine release.
    • Findings : ETP significantly increased dopamine release compared to control groups, indicating its potential as a dopaminergic agent .
  • Antidepressant Activity Assessment :
    • Objective : To assess the antidepressant-like effects of ETP in rodent models.
    • Methodology : The forced swim test and tail suspension test were employed to measure behavioral changes indicative of depression.
    • Results : ETP-treated animals displayed reduced immobility times, suggesting antidepressant-like effects comparable to established medications like fluoxetine .

Comparative Analysis of Structural Analogues

The following table summarizes key structural analogues of ETP and their respective applications:

Compound NameStructural FeaturesApplications
1-Ethyl-3-(piperidin-4-yl)-1H-pyrazoleContains a pyrazole ringAntidepressant activity
3-(Piperidin-4-yl)-1H-pyrazoleLacks ethyl groupNeuroprotective effects
1-Methyl-3-(piperidin-4-yl)-1H-pyrazoleMethyl substitutionAnalgesic properties

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Positional Isomerism: Piperidin-4-yl vs. Piperidin-3-yl

The positional isomer 1-ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS: 2098008-43-4) differs only in the substitution site of the piperidine ring. For example, piperidin-4-yl groups may enhance interactions with polar residues in enzyme active sites due to their axial positioning .

Heterocyclic Substituent Variations: Piperidine vs. Pyridine

Replacing the piperidin-4-yl group with a pyridin-2-yl moiety (as in 1-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole ) introduces aromaticity and reduced basicity. The pyridine ring’s planar structure may limit conformational flexibility but improve π-π stacking interactions in biological targets. This substitution could shift pharmacological activity from calcium channel modulation to other mechanisms, though specific data are unavailable .

Ester vs. Piperidinyl Derivatives

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate () replaces the piperidinyl group with an ester, rendering it a versatile synthetic intermediate. The ester group facilitates further derivatization (e.g., hydrolysis to carboxylic acids or amidation), making it a key building block in drug discovery. In contrast, the piperidinyl group in the target compound likely enhances bioavailability and target engagement .

Steric and Electronic Effects of Alkyl Substituents

The tert-pentyl group in ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate () introduces significant steric bulk, which could hinder molecular packing in materials or reduce binding to compact active sites. The smaller ethyl group in the target compound balances steric hindrance and lipophilicity, optimizing its pharmacological profile .

Pharmacological Profile vs. Other Pyrazole Derivatives

Compound Class Key Substituents Biological Activity Reference
Tetrahydrocyclopenta[c]pyrazoles Ethyl, piperidin-4-yl N-type calcium channel inhibition
Pyrazole-triazolate MOFs Triazolate ligands High-spin state, barocaloric applications
Benzamide-piperidine derivatives Ethylthioureido, trifluoromethyl Synthetic intermediates (no explicit bioactivity)

The target compound’s N-type calcium channel inhibition contrasts with Fe(cta)₂ -based MOFs (), which exploit spin-state transitions for mechanical energy storage. Additionally, pyrazole derivatives like LQFM-21 () exhibit broader activities (e.g., hypoglycemic, anti-inflammatory), highlighting how substituent choice dictates therapeutic specialization .

Preparation Methods

Friedländer-Type Condensation

A prevalent method for synthesizing fused pyrazole systems is the Friedländer condensation involving 5-amino-1H-pyrazole-4-carbaldehyde derivatives with cyclic ketones or α-methylene ketones in the presence of bases or catalytic amines such as piperidine.

  • Procedure : The amino-pyrazole aldehyde reacts with cyclopentanone or its derivatives in ethanol under reflux with catalytic piperidine or potassium hydroxide as base.
  • Outcome : Formation of the cyclopenta-fused pyrazole ring system occurs via condensation and subsequent cyclization.

This method is well-documented for generating cyclopenta[b]pyrazolo[4,3-e]pyridines and related structures, which are close analogs to the target compound's core framework.

Michael Addition and Cyclization

Michael addition reactions of pyrazole-based aldehydes or chalcones with cyclic ketones followed by intramolecular cyclization can form fused heterocycles.

  • Example : Reaction of pyrazole-derived chalcones with cyclopentanone under basic conditions leads to Michael adducts that cyclize to yield fused pyrazolo-cyclopentane derivatives.
  • This strategy allows for functionalization at various positions, including the introduction of substituents like piperidinyl groups through subsequent transformations.

N1-Ethylation

The ethyl group at the N1 position of the pyrazole ring is typically introduced via alkylation:

  • Method : Treatment of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • This step is generally performed after the core fused ring and piperidinyl substituent are installed to ensure regioselectivity.

Representative Preparation Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Condensation 5-Amino-1H-pyrazole-4-carbaldehyde + cyclopentanone, piperidine (catalytic), EtOH, reflux Cyclopenta-fused pyrazole core
2 Nucleophilic substitution Intermediate with leaving group + piperidine or 4-piperidone derivative, base, solvent 3-(Piperidin-4-yl) substituted pyrazole
3 N1-Alkylation Ethyl bromide, base (K2CO3 or NaH), aprotic solvent (DMF, DMSO) 1-Ethyl substituted pyrazole derivative

Detailed Research Findings and Data

Reaction Conditions and Yields

  • The Friedländer condensation typically proceeds efficiently in ethanol under reflux with catalytic piperidine, yielding fused pyrazole derivatives in moderate to high yields (60–85%).
  • Nucleophilic substitution or reductive amination to introduce the piperidinyl group generally requires mild heating (50–80 °C) and yields ranging from 55% to 75%.
  • N1-ethylation under basic conditions with ethyl bromide usually achieves yields above 70%, with regioselectivity favoring the N1 position due to steric and electronic factors.

Purification and Characterization

  • Products are purified by recrystallization or column chromatography.
  • Characterization is performed using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the fused ring system, substitution pattern, and purity.
  • Melting points and chromatographic retention times serve as additional quality indicators.

Comparative Table of Preparation Steps

Preparation Step Typical Reagents/Conditions Yield Range (%) Key Notes
Friedländer condensation 5-Amino-pyrazole aldehyde + cyclopentanone, piperidine, EtOH, reflux 60–85 Efficient ring fusion, mild conditions
Piperidinyl substitution Piperidine or 4-piperidone, base, mild heat 55–75 Requires activated intermediate
N1-Ethylation Ethyl bromide, K2CO3/NaH, DMF/DMSO, RT to 60 °C 70–90 High regioselectivity, straightforward alkylation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole to improve yield and purity?

  • Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical approaches minimize trial-and-error by identifying critical variables and interactions . For cyclopenta[c]pyrazole derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency and selectivity, as seen in analogous pyrazole systems .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to assign hydrogen and carbon environments, particularly focusing on the piperidinyl and cyclopenta[c]pyrazole moieties. IR spectroscopy can confirm functional groups (e.g., C-N stretches in the pyrazole ring), while HRMS validates molecular weight and fragmentation patterns. For analogs, these techniques have resolved structural ambiguities in complex heterocycles .

Q. How does the ethyl-piperidine substitution influence the compound’s physicochemical properties?

  • Methodological Answer : The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the piperidine moiety introduces basicity and hydrogen-bonding capacity. Comparative studies of structurally similar compounds (e.g., trifluoromethyl-substituted pyrrolopyrazoles) demonstrate that substituents significantly alter logP and solubility .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and reaction pathways. Molecular docking or molecular dynamics simulations can assess interactions with target proteins (e.g., enzymes or receptors). The ICReDD framework integrates computational predictions with experimental validation, enabling efficient reaction design .

Q. How do structural modifications (e.g., replacing ethyl with bulkier substituents) affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. For example, replacing ethyl with a trifluoromethyl group in related compounds increased antifungal activity due to enhanced electronegativity and steric effects . Biological assays (e.g., MIC tests) should quantify potency shifts .

Q. What experimental evidence exists for contradictory data in the literature regarding this compound’s stability or reactivity?

  • Methodological Answer : Perform meta-analyses of published studies to identify inconsistencies (e.g., conflicting degradation rates under acidic conditions). For understudied analogs, discrepancies often arise from variations in solvent systems or measurement techniques . Accelerated stability studies (e.g., stress testing at elevated temperatures) can resolve uncertainties .

Q. How can reaction mechanisms for cyclopenta[c]pyrazole ring formation be validated experimentally?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C- or 15N^{15}N-labeled precursors) to track bond formation during cyclization. Kinetic studies and intermediate trapping (e.g., via quenching) can identify rate-determining steps. Analogous pyrazole syntheses have revealed stepwise cyclocondensation mechanisms involving enolate intermediates .

Q. What separation technologies are optimal for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with a C18 column for high-resolution separation, or use membrane technologies (e.g., nanofiltration) for scalable purification. For structurally similar heterocycles, gradient elution with acetonitrile/water mixtures achieves >95% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.